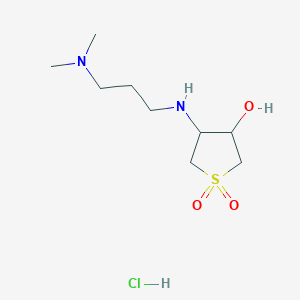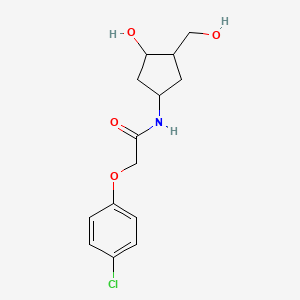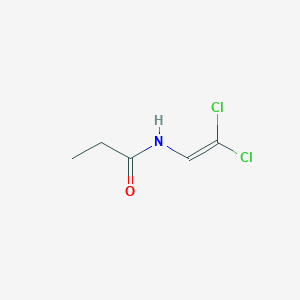![molecular formula C11H21Cl2N3 B2478941 1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride CAS No. 2411308-74-0](/img/structure/B2478941.png)
1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene; dihydrochloride, also known as TBT, is a bicyclic guanidine compound that has been widely used in scientific research. TBT is a versatile compound that has been used in various fields, including catalysis, organic synthesis, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Complexation of Metal Atoms
The compound 1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride has been identified as a useful agent for the complexation of metal atoms. This application is significant in the field of coordination chemistry, where such compounds can act as ligands to form complexes with various metals, potentially leading to new materials with unique properties or applications (Lazrak et al., 2000).
Synthesis and Characterization of Metal Complexes
The compound has also been involved in the synthesis and characterization of new transition metal complexes. These studies focus on understanding the interactions between the compound and different metal ions, which could be crucial for developing novel catalytic systems or materials with specific electronic properties (Nishat et al., 2003).
Reactivity and Formation of Spirocyclic Compounds
Another area of research involves the reactivity of related compounds with chlorine to produce dispirocyclic compounds. These reactions are significant in organic chemistry, particularly in the synthesis of complex molecular architectures, which could have applications in material science or pharmacology (Molchanov et al., 2008).
Investigation of Crystal Structures
The crystal structure analysis of similar compounds provides insights into the geometric and electronic configurations of these complex molecules. This information is crucial for designing molecules with specific functions, which can be applied in areas like molecular electronics or photonics (Panneerselvam et al., 1999).
Rearrangement Reactions
Research has also been conducted on the rearrangement reactions of related compounds, which is fundamental in understanding the dynamics of chemical reactions. This knowledge is essential for the development of new synthetic methodologies in organic chemistry (Grimme & Krauthäuser, 1997).
Propiedades
IUPAC Name |
1,8,12-triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2ClH/c1-2-4-9-14-10-8-13-11(14)5-7-12-6-3-1;;/h8,10,12H,1-7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEFZXJXDRRBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN2C=CN=C2CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2478860.png)





![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2478869.png)




![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea](/img/structure/B2478877.png)
![N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2478880.png)